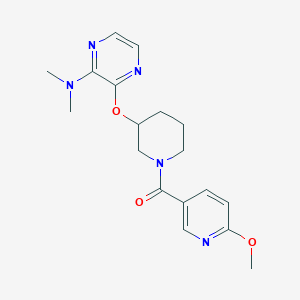

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Description

Propriétés

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22(2)16-17(20-9-8-19-16)26-14-5-4-10-23(12-14)18(24)13-6-7-15(25-3)21-11-13/h6-9,11,14H,4-5,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZXZCCVTTXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a complex organic molecule that exhibits significant potential in pharmacological research due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological agents.

- Dimethylamino Group : Enhances solubility and can influence the interaction with biological targets.

- Pyrazinyl and Methoxy Groups : These moieties are often associated with diverse biological properties, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is likely mediated through interactions with various biological macromolecules such as proteins and nucleic acids. The presence of the dimethylamino and pyrazinyl groups suggests potential interactions with receptors or enzymes involved in critical pathways, including:

- G Protein-Coupled Receptors (GPCRs) : Known for their role in cellular signaling.

- Enzymatic Pathways : Potential inhibition or modulation of specific enzymes.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against various pathogens, demonstrating significant activity against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial properties (MIC = 62.5 µg/mL for E. coli) .

- Antiproliferative Effects : In vitro studies assessed the compound's impact on cancer cell lines, revealing IC50 values that suggest strong antiproliferative effects against HeLa (IC50 = 226 µg/mL) and A549 cells (IC50 = 242.52 µg/mL), indicating potential for further development as an anticancer agent .

- Enzyme Interaction Studies : Research involving predictive modeling tools like PASS indicated that the compound may interact with several key enzymes involved in metabolic pathways, suggesting a broad spectrum of potential biological activities .

Future Directions

Further research is required to elucidate the specific molecular targets and mechanisms underlying the biological activities of this compound. Techniques such as:

- Surface Plasmon Resonance (SPR) : To study binding affinities.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- High-throughput Screening : To evaluate efficacy across a range of biological targets.

These methods will help clarify the pharmacological profiles and therapeutic potential of (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone.

Applications De Recherche Scientifique

Structural Overview

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Dimethylamino Group | Enhances solubility and biological activity |

| Pyrazinyl Group | Potential for interaction with nucleic acids |

| Piperidine Ring | Known for its role in various pharmacological activities |

| Methoxypyridine Moiety | Associated with diverse biological activities |

Biological Activities

Research indicates that compounds with similar structural components exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing thiazole and pyrazine moieties have demonstrated significant antimicrobial effects against various pathogens. The presence of the pyrazine group in our compound suggests potential for similar properties.

- Cytotoxicity : Structures similar to this compound have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving DNA fragmentation and apoptosis induction.

- Enzyme Inhibition : The piperidine ring suggests potential for inhibiting key enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |

| Cytotoxic | Piperidine-based compounds | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | Dimethylamino-containing compounds | Reduction in enzyme activity |

Cytotoxicity Against Cancer Cell Lines

A study indicated that compounds containing piperidine and thiazole showed significant cytotoxic effects against colon cancer and leukemia cell lines. The mechanism involved DNA fragmentation and activation of apoptotic pathways (caspase activation).

Antimicrobial Efficacy

Research on thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains, suggesting that the thiazole component in our compound may confer similar properties.

Enzymatic Interaction Studies

Techniques such as surface plasmon resonance (SPR) and high-throughput screening are employed to evaluate how these compounds interact with specific proteins and enzymes. These studies are crucial for understanding the precise mechanisms by which the compound exerts its biological effects.

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

While direct studies on the target compound are absent in the provided evidence, structural analogs suggest:

Kinase Inhibition Potential: The pyrazine and methoxypyridine motifs align with kinase inhibitors (e.g., crizotinib analogs), though activity depends on substituent positioning .

Toxicity Risks: Dimethylamino groups in similar compounds (e.g., ) correlate with off-target cholinergic effects, necessitating SAR optimization .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:

The synthesis involves three primary stages:

Precursor Preparation :

- The 6-methoxypyridin-3-yl moiety is synthesized via nitration/reduction of methoxy-substituted pyridine derivatives.

- The piperidine-pyrazine fragment is prepared by reacting pyrazine with piperidine under basic conditions .

Coupling Reaction :

- The final step uses carbodiimide or phosphonium salt coupling agents under anhydrous conditions to link precursors via a methanone bridge.

Optimization :

- Yield improvements (>75%) require solvent selection (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalyst screening (e.g., Pd/C for byproduct reduction) .

Basic: Which analytical methods validate structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrazin-2-yloxy and dimethylamino groups (e.g., δ 2.9–3.1 ppm for dimethylamino protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C18H22N4O2) with <2 ppm error .

- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

Answer:

Discrepancies arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW264.7 macrophages) or concentration ranges (IC50: 1–50 µM).

- Mechanistic Context : The compound may exhibit pleiotropic effects depending on target engagement (e.g., kinase inhibition vs. COX-2 modulation).

- Comparative Analysis :

| Compound | Structural Features | Reported Activity | Assay System |

|---|---|---|---|

| Target Compound | Pyrazine, piperidine, methoxy | Antitumor (in vitro) | MCF-7 breast cancer |

| Analog A | Pyridine instead of pyrazine | Anti-inflammatory | LPS-induced murine |

| Analog B | Quinoline core | Antimicrobial | E. coli MIC assay |

Resolution : Standardize assays (e.g., NIH/NCATS protocols) and conduct target deconvolution studies .

Advanced: What experimental designs elucidate enzyme interaction mechanisms?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for kinases or GPCRs using immobilized recombinant proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Dynamics (MD) Simulations : Use the compound’s SMILES string (

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3) to model interactions with ATP-binding pockets (e.g., PI3Kγ) .

Advanced: How can solubility challenges in in vivo studies be addressed?

Answer:

- Prodrug Design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility .

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations for pharmacokinetic studies .

- Structural Analogues : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or morpholine) while monitoring SAR .

Advanced: What computational strategies predict metabolic pathways and reactive intermediates?

Answer:

- Density Functional Theory (DFT) : Calculate oxidation potentials to identify labile sites (e.g., dimethylamino group’s susceptibility to N-oxidation) .

- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms, predicting metabolites like pyrazine N-oxides .

Basic: Which functional groups dictate reactivity in derivatization?

Answer:

- Dimethylamino Group : Prone to N-oxidation (H2O2/m-CPBA) or alkylation (alkyl halides).

- Pyrazin-2-yloxy Ether : Undergoes nucleophilic substitution (e.g., SNAr with amines at 80°C).

- Methoxypyridine : Resists electrophilic substitution but participates in demethylation (BBr3) .

Advanced: How to troubleshoot low yields in coupling reactions?

Answer:

- Catalyst Screening : Test Pd(OAc)2 or CuI for Ullmann-type couplings if traditional carbodiimides fail.

- Solvent Optimization : Switch from THF to DMF to stabilize intermediates.

- Stepwise Coupling : Isolate and purify intermediates (e.g., piperidinyl fragment) before methanone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.